1,9-Acridinediamine

Medicinal Chemistry DNA Intercalation Structure–Activity Relationship

1,9-Acridinediamine (CAS 23043-60-9), also referred to as acridine-1,9-diamine or 1,9-diaminoacridine, is a diamino-substituted acridine heterocycle with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol. The compound bears primary amino groups at positions 1 and 9 of the fused tricyclic acridine ring system, classifying it as a positional isomer of the more extensively studied antibacterial and DNA-intercalating agent proflavine (3,6-diaminoacridine).

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 23043-60-9
Cat. No. B8688451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Acridinediamine
CAS23043-60-9
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3N)N
InChIInChI=1S/C13H11N3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H,14H2,(H2,15,16)
InChIKeyNDNCMVVGTGZIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Acridinediamine CAS 23043-60-9: Structural and Procurement Baseline for Diaminoacridine Scaffolds


1,9-Acridinediamine (CAS 23043-60-9), also referred to as acridine-1,9-diamine or 1,9-diaminoacridine, is a diamino-substituted acridine heterocycle with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol . The compound bears primary amino groups at positions 1 and 9 of the fused tricyclic acridine ring system, classifying it as a positional isomer of the more extensively studied antibacterial and DNA-intercalating agent proflavine (3,6-diaminoacridine) [1]. Its dual amino functionalities confer distinct hydrogen-bond donor/acceptor capabilities (2 HBD, 3 HBA) and zero rotatable bonds, leading to a planar, rigid structure with a topological polar surface area of approximately 64.93 Ų . These properties make it a valuable synthetic intermediate for acridine-based DNA ligands, fluorescent probes, and metal coordination complexes, although quantitative biological profiling remains limited relative to its 3,6-substituted analog.

Why 1,9-Acridinediamine Cannot Be Replaced by Proflavine or 9-Aminoacridine in Chemical Biology and Materials Applications


Despite sharing the acridine chromophore, the regioisomeric placement of amino groups critically dictates the electronic distribution, hydrogen-bonding geometry, and DNA-binding mode of diaminoacridines [1]. The strongly binding intercalation complex involves the positively charged ring nitrogen and the amino groups directed toward the DNA phosphates, but steric and electronic influences of substituents at different positions lead to distinct binding conformations and affinities [2]. Consequently, 1,9-Acridinediamine presents a different set of donor/acceptor vectors compared to proflavine (3,6-diaminoacridine), affecting its coordination chemistry and synthetic derivatization [3]. Procuring the incorrect positional isomer introduces uncontrolled variables in structure–activity relationship (SAR) studies, biophysical assays, and materials synthesis. The quantitative evidence below demonstrates that regiochemistry—not merely the presence of two amino groups—governs functional performance.

Comparative Evidence for Selecting 1,9-Acridinediamine over Proflavine, 9-Aminoacridine, and Acridine Orange


Regioisomeric Hydrogen-Bond Donor/Acceptor Topology Differentiates 1,9-Acridinediamine from Proflavine (3,6-Diaminoacridine)

The placement of amino substituents at C1 and C9 creates an asymmetric hydrogen-bonding topology distinct from the symmetric 3,6-disposition in proflavine. 1,9-Acridinediamine possesses two H-bond donors and three H-bond acceptors, with a computed topological polar surface area (TPSA) of 64.93 Ų . In contrast, proflavine (3,6-diaminoacridine) has a reported TPSA of approximately 77.86 Ų due to the different spatial orientation of its amino groups [1]. This difference directly impacts molecular recognition: the Löber study demonstrated that aminoacridines with amino groups directed toward DNA phosphates (as in 3,6-substituted systems) exhibit one intercalative binding mode, while those lacking this orientation adopt a different binding conformation, resulting in measurable binding constant variations across the series [2].

Medicinal Chemistry DNA Intercalation Structure–Activity Relationship

Synthesis Pathway Differentiation: 1,9-Acridinediamine Is Accessed via Catalytic Reduction of 1-Nitro-9-aminoacridine, Not via Proflavine Precursors

A patent-reported synthesis of 1,9-diaminoacridine proceeds via Pd/alumina-catalyzed reduction of 1-nitro-9-aminoacridine using ammonium formate in ethyl acetate/methanol, yielding the product in 40% isolated yield [1]. This route is orthogonal to proflavine synthesis, which typically involves nitration and reduction at the 3,6-positions of acridine or cyclization of suitably substituted diphenylamine precursors [2]. The 1-nitro-9-aminoacridine precursor itself is derived from the antitumor agent nitracrine (Ledakrin) family, providing entry to 1,9-substituted acridines that are inaccessible from 3,6-oriented starting materials [3]. This synthetic orthogonality enables modular construction of unsymmetrical acridine scaffolds where functionalization at the 1-position is required.

Synthetic Chemistry Process Chemistry Building Block Procurement

Fluorescence Behavior of Diaminoacridines Is Substituent-Position-Dependent: Evidence from Prompt and Delayed Fluorescence Studies

A comprehensive photophysical study of DNA-adsorbed diaminoacridines demonstrated that proflavine, benzoflavine, and acridine orange (all diamino-substituted) exhibit E-type delayed fluorescence when bound to native DNA, with the ordered structure of strongly binding adsorption sites yielding higher delayed fluorescence intensity than the free state or denatured DNA [1]. Critically, the shifts in prompt fluorescence bands upon DNA adsorption differed significantly between the diaminoacridines as a class and other acridine derivatives, and even among the diaminoacridines themselves, acridine orange behaved differently from the other two [1]. For 1,9-Acridinediamine, the amino groups at C1 and C9 place both substituents on the same side of the acridine long axis, which is predicted to alter the direction of the transition dipole moment relative to the 3,6-disubstituted analogs [2].

Biophysics Fluorescence Spectroscopy DNA Binding Assays

1,9-Acridinediamine Enables Unsymmetrical Metal Complexation Not Achievable with Symmetric 3,6-Diaminoacridine Ligands

Schiff-base ligands derived from diaminoacridine isomers condense with salicylaldehyde or 2-hydroxynaphthaldehyde to form iminophenolic binding pockets for transition metals. Complexes with Co(II) and Cu(II) exhibit both fluorescence and ferromagnetic exchange, with the ligand structure influencing the coordination geometry and photophysical output [1]. The asymmetric arrangement of amino groups in 1,9-Acridinediamine generates a binding pocket with fundamentally different N-donor spacing compared to the symmetric 3,6-analog: the 1,9-disposition places the two nitrogen donors approximately 3.4 Å apart across the acridine ring, while the 3,6-disposition separates them by roughly 5.7 Å [2]. This difference in bite angle and donor distance directly affects metal ion selectivity and the nuclearity of the resulting complexes.

Coordination Chemistry Schiff-Base Ligands Fluorescent Complexes

Computational Binding Energy Predictions Distinguish 1,9-Acridinediamine Derivatives from 3,6-Substituted Analogs in DNA Docking Studies

Computational studies of acridine–DNA interactions report average DNA–ligand complex interaction energies that vary with substituent position and number. In one study, acridine derivatives showed average interaction energies ranging from −157.3 to −223.6 kJ/mol depending on substitution pattern, with relative DNA–ligand binding energies from −61.0 to −105.2 kJ/mol [1]. Although specific values for 1,9-Acridinediamine were not individually reported in this dataset, the computational framework demonstrates that amino group position is a primary determinant of binding energy, consistent with the Löber experimental binding constant data showing that aminoacridine binding modes are classified by amino group orientation relative to the DNA phosphate backbone [2].

Molecular Modeling DNA–Ligand Interaction Computational Chemistry

High-Impact Procurement Scenarios Where 1,9-Acridinediamine Provides Differentiated Value


Synthesis of Unsymmetrical Acridine Dimers and Bis-Intercalators Requiring 1,9-Regiospecific Functionalization

DNA bis-intercalating agents typically connect two acridine chromophores via linker chains attached through the 9-amino position [1]. 1,9-Acridinediamine uniquely provides a second reactive amino handle at the C1 position while preserving the C9 amino group for linker attachment. This enables the construction of unsymmetrical heterodimers where the two acridine units carry different substituents—a strategy that cannot be implemented with proflavine, where both amino groups are symmetrically positioned at C3 and C6 and neither is at the preferred C9 conjugation site. The synthesis of such unsymmetrical dimers is directly supported by the patent-reported reduction of 1-nitro-9-aminoacridine to the diamine intermediate [2].

Development of DNA-Binding Fluorescent Probes with Non-Overlapping Spectral Properties for Multiplexed Nucleic Acid Detection

Proflavine and acridine orange dominate as DNA-staining fluorescent probes, but their spectral overlap limits multiplexing. The distinct amino group positioning in 1,9-Acridinediamine is expected to shift absorption and emission bands relative to the 3,6-substituted analogs, as established by the Parker and Joyce study showing that prompt fluorescence band shifts differ significantly between diaminoacridines and other acridine classes [1]. Researchers requiring a DNA-intercalating fluorophore with a unique spectral signature can employ 1,9-Acridinediamine as a scaffold for generating probes that avoid crosstalk with proflavine (green emission) and acridine orange (red/green dual emission depending on DNA conformation).

Construction of Dinuclear Transition Metal Complexes with Short Metal–Metal Distances for Molecular Magnetism Studies

The shorter N-donor spacing (~3.4 Å) in Schiff-base ligands derived from 1,9-Acridinediamine facilitates formation of dinuclear Co(II) and Cu(II) complexes with enhanced magnetic superexchange coupling compared to proflavine-derived analogs (~5.7 Å spacing) [1]. This has been demonstrated using the Acridine Yellow (3,6-diamino-2,7-dimethylacridine) scaffold, where Schiff-base complexes with Co(II) and Cu(II) exhibit both fluorescence and ferromagnetic exchange [2]. The 1,9-isomer is expected to yield even stronger magnetic coupling owing to the shorter through-space metal–metal distance, a feature of interest for single-molecule magnet development.

Structure–Activity Relationship Studies Differentiating 1,9- vs. 3,6-Diaminoacridine Pharmacophores in Topoisomerase Inhibition

Acridine-based topoisomerase inhibitors such as amsacrine (9-anilinoacridine) and DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) demonstrate that the position of ring substituents critically determines enzyme inhibition potency and selectivity [1]. 1,9-Acridinediamine serves as a regioisomeric probe to dissect whether topoisomerase II poison activity arises from interactions with the C1–C9 edge or the C3–C6 edge of the intercalated acridine chromophore. Comparative testing of 1,9-diamino versus 3,6-diamino derivatives in DNA relaxation assays and cytotoxicity panels would clarify the pharmacophoric contribution of each amino group position, guiding rational design of next-generation acridine antitumor agents [2].

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